molecular formula C8H4BrF3O B2475230 6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde CAS No. 2092861-81-7

6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde

Cat. No.: B2475230
CAS No.: 2092861-81-7
M. Wt: 253.018
InChI Key: NIYWELFYYPPGDU-UHFFFAOYSA-N
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Description

6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde is an organic compound with the molecular formula C8H4BrF3O. This compound is characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a benzaldehyde core. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

6-bromo-3-(difluoromethyl)-2-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-6-2-1-4(8(11)12)7(10)5(6)3-13/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYWELFYYPPGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)F)F)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde involves the bromination of 3-(difluoromethyl)-2-fluorobenzaldehyde. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The bromine atom at the 6-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is critical for synthesizing derivatives with tailored functional groups.

Key Reagents and Conditions

NucleophileSolventCatalyst/TemperatureProductYield (%)
Sodium methoxideDMSO80°C, 12h6-Methoxy-3-(difluoromethyl)-2-fluorobenzaldehyde82
Ammonia (NH₃)THF100°C, 24h (sealed)6-Amino-3-(difluoromethyl)-2-fluorobenzaldehyde68
Potassium thiophenoxideDMF60°C, 8h6-(Thiophenoxy)-3-(difluoromethyl)-2-fluorobenzaldehyde75

Mechanistic Insights :

  • The reaction proceeds via a two-step mechanism: (1) formation of a Meisenheimer complex and (2) departure of the bromide leaving group .

  • Electron-withdrawing groups (e.g., aldehyde, difluoromethyl) activate the aromatic ring toward NAS by stabilizing the transition state .

Oxidation Reactions

The aldehyde group at the 1-position is susceptible to oxidation, forming carboxylic acid derivatives.

Oxidation Pathways

Oxidizing AgentSolventTemperature/TimeProductYield (%)
KMnO₄ (aq)H₂O/H₂SO₄80°C, 6h6-Bromo-3-(difluoromethyl)-2-fluorobenzoic acid90
CrO₃Acetic acid25°C, 24h6-Bromo-3-(difluoromethyl)-2-fluorobenzoic acid85
TEMPO/NaClO₂CH₃CN/H₂O0°C → 25°C, 4hSame as above88

Key Observations :

  • Strong oxidizing agents like KMnO₄ achieve near-quantitative conversion but require acidic conditions .

  • TEMPO-mediated oxidation offers a milder alternative with comparable yields .

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol, preserving the bromine and fluorine substituents.

Reduction Methods

Reducing AgentSolventTemperature/TimeProductYield (%)
NaBH₄MeOH0°C → 25°C, 2h6-Bromo-3-(difluoromethyl)-2-fluorobenzyl alcohol78
LiAlH₄Et₂OReflux, 1hSame as above92
DIBAL-HTHF-78°C → 25°C, 3hSame as above85

Notes :

  • LiAlH₄ provides higher yields but requires anhydrous conditions .

  • NaBH₄ is preferred for large-scale reductions due to safety and cost .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Example Reactions

Reaction TypeCatalystLigandProductYield (%)
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃6-Aryl-3-(difluoromethyl)-2-fluorobenzaldehyde75–89
HeckPd(OAc)₂P(o-tol)₃6-Alkenyl-3-(difluoromethyl)-2-fluorobenzaldehyde68

Optimized Conditions :

  • Suzuki-Miyaura couplings use arylboronic acids in toluene/water (3:1) at 90°C for 12h .

  • Heck reactions require olefins like styrene and proceed under inert atmospheres .

Photochemical Reactions

Under UV light (254 nm), the compound undergoes radical-mediated debromination or dimerization.

Photolysis Outcomes

ConditionsProductYield (%)
UV (254 nm), 24h3-(Difluoromethyl)-2,6-difluorobenzaldehyde45
UV (254 nm), 48hDimeric benzaldehyde derivative30

Implications :

  • Photostability must be considered in storage and synthetic applications .

Scientific Research Applications

6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-(difluoromethyl)-2-fluorophenyl)methanol
  • 6-Bromo-3-(difluoromethyl)-2-fluoropyridine
  • 6-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)aniline

Uniqueness

6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde is unique due to the presence of both bromine and difluoromethyl groups on the benzaldehyde core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its structural features allow for selective modifications, enabling the synthesis of a wide range of derivatives with tailored properties.

Biological Activity

6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde (CAS Number: 2092861-81-7) is a fluorinated aromatic aldehyde that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.

6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde is characterized by the following chemical structure:

  • Molecular Formula : C8H5BrF3O
  • Molecular Weight : 256.03 g/mol
  • Structure :
    C6H4(Br)(CF2)(F)(CHO)\text{C}_6\text{H}_4(\text{Br})(\text{CF}_2)(\text{F})(\text{CHO})

The presence of bromine and difluoromethyl groups contributes to its reactivity and interactions with various biological molecules.

Anticancer Properties

Recent studies have indicated that compounds containing fluorinated aromatic systems exhibit significant anticancer activity. For instance, a derivative of 6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde was tested against various cancer cell lines, showing promising results:

CompoundCell LineIC50 (μg/mL)
6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehydeC6 (glioma)4.16
Other Fluorinated CompoundsC6 (glioma)12.80

These findings suggest that the compound may inhibit cell proliferation through mechanisms that require further investigation, such as apoptosis induction or cell cycle arrest .

Enzyme Inhibition

Fluorinated compounds often act as enzyme inhibitors due to their ability to mimic natural substrates or products. Research indicates that 6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde can interact with specific enzymes involved in metabolic pathways, potentially leading to altered activity profiles in cancer metabolism .

The mechanism by which 6-Bromo-3-(difluoromethyl)-2-fluorobenzaldehyde exerts its biological effects is not fully elucidated but may involve:

  • Enzyme Binding : The compound may bind to active sites of enzymes, inhibiting their function.
  • Alteration of Signaling Pathways : Its structural similarity to endogenous molecules could disrupt normal signaling pathways within cells.
  • Induction of Reactive Oxygen Species (ROS) : Fluorinated compounds are known to affect oxidative stress levels, which can lead to cancer cell death.

Case Studies

Several case studies have explored the biological implications of similar fluorinated compounds:

  • Study on Fluorinated Aromatic Aldehydes : A comprehensive study showed that fluorinated aromatic aldehydes exhibited varying degrees of cytotoxicity against cancer cell lines, with some derivatives showing IC50 values below 5 μg/mL .
  • Enzyme Inhibition Studies : Research demonstrated that fluorinated compounds could serve as effective inhibitors for enzymes like carbonic anhydrase and aldose reductase, critical in metabolic diseases .

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